11-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
11-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure combining a pyridine ring, a benzothiophene moiety, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial application, provided that the reaction conditions can be optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
11-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives .
Scientific Research Applications
11-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It has applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core and exhibit various biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a similar triazoloquinoxaline structure and are studied for their antimicrobial and antiviral properties.
Uniqueness
11-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of a pyridine ring, a benzothiophene moiety, and a triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H15N5S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
15-methyl-4-pyridin-3-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H15N5S/c1-10-4-2-6-12-13(10)14-16-20-15(11-5-3-7-18-8-11)21-22(16)9-19-17(14)23-12/h3,5,7-10H,2,4,6H2,1H3 |
InChI Key |
XNMDYBKZZDOMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N=CN4C3=NC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
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